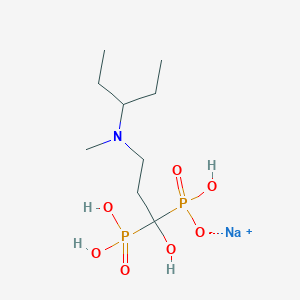
Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate: is a complex organophosphorus compound. It is characterized by the presence of both phosphonate and amino groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate typically involves multi-step organic synthesis. One common method includes the reaction of 1-phenylprop-2-en-1-ol with N-methyl-1-phenylmethanamine under manganese-catalyzed conditions . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts such as manganese or other transition metals can enhance the efficiency of the reaction. Post-reaction purification steps, including crystallization and filtration, are essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions: Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are used under basic conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine: The compound has shown promise in the development of antidepressant drugs. Its structure allows it to interact with neurotransmitter systems, potentially leading to new treatments for depression .
Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its stability and reactivity make it suitable for various applications in materials science .
作用机制
The mechanism of action of sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels in the brain. This interaction can lead to antidepressant effects by restoring the balance of neurotransmitters such as serotonin and dopamine .
相似化合物的比较
Phosphonic acids: These compounds share the phosphonate group but lack the amino functionality.
Phosphine derivatives: These compounds are similar in structure but differ in their oxidation state and reactivity.
Substituted phosphonates: These compounds have various substituents on the phosphonate group, leading to different chemical properties.
Uniqueness: Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate is unique due to its dual functionality, combining both phosphonate and amino groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
属性
分子式 |
C9H22NNaO7P2 |
|---|---|
分子量 |
341.21 g/mol |
IUPAC 名称 |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentan-3-yl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-4-8(5-2)10(3)7-6-9(11,18(12,13)14)19(15,16)17;/h8,11H,4-7H2,1-3H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 |
InChI 键 |
PNTURXVTSKPSBS-UHFFFAOYSA-M |
规范 SMILES |
CCC(CC)N(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


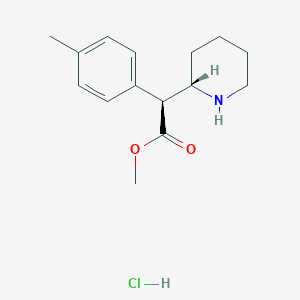
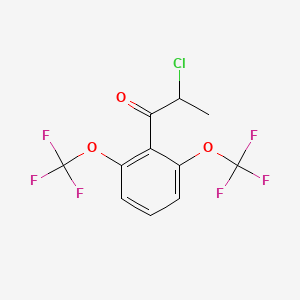
![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
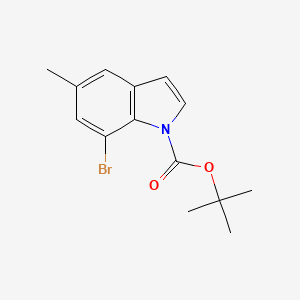
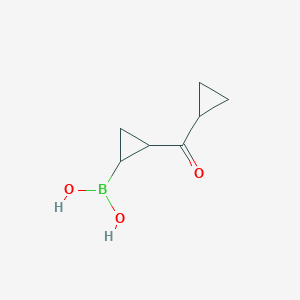
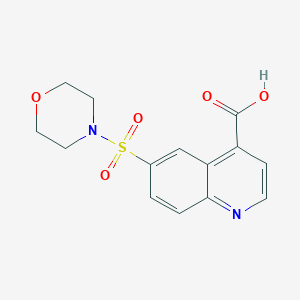
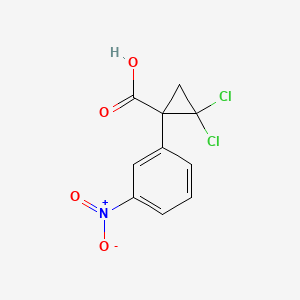

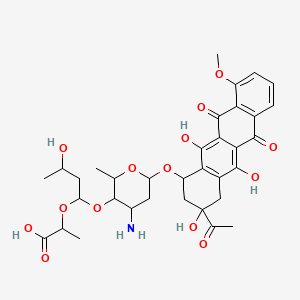
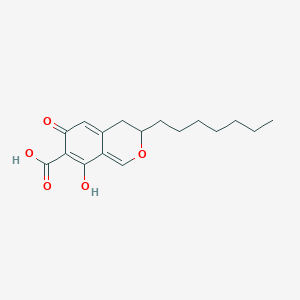
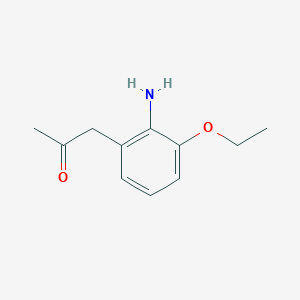
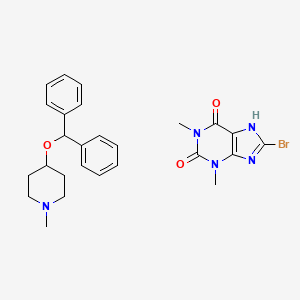
![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)
